molecular formula C11H15N3O4 B2356193 5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid CAS No. 2248275-64-9

5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid

Cat. No.: B2356193
CAS No.: 2248275-64-9
M. Wt: 253.258
InChI Key: IKWCJMKBTUOIHK-UHFFFAOYSA-N
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Description

5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid is a complex organic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a carboxylic acid group and a methyl group. The presence of the 2-methylpropan-2-yl group linked through an oxycarbonyl linkage adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazine-2-carboxylic acid: A simpler analog without the 2-methylpropan-2-yl group.

    2-Methylpyrazine-5-carboxylic acid: Another isomer with different substitution patterns.

Uniqueness

The uniqueness of 5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid lies in its structural complexity and the presence of the 2-methylpropan-2-yl group, which can influence its reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(4)8-6-12-7(5-13-8)9(15)16/h5-6H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWCJMKBTUOIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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